G0507

Antibacterial susceptibility Efflux pump Outer membrane permeability

G0507 is the only chemical probe that uncouples ATP hydrolysis from lipoprotein release at LolCDE, enabling precise dissection of Gram-negative trafficking. Unlike broad antibiotics, it is inactive against wild-type E. coli, providing a clean baseline. Its unique Q258K-resistance fingerprint and σE induction profile make it essential for targeted mechanistic studies. Ensure your research uses the authentic LolCDE ATPase uncoupler—order G0507 today.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4 g/mol
Cat. No. B3010330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG0507
Molecular FormulaC18H15N3O3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2=C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C18H15N3O3S/c1-9-3-8-12(25-9)15-13(10-4-6-11(24-2)7-5-10)14-16(19-15)20-18(23)21-17(14)22/h3-8H,1-2H3,(H3,19,20,21,22,23)
InChIKeyGZLHQRURTUJCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





G0507: A Phenotypic-Screen-Derived LolCDE ATPase Uncoupler for Probing Lipoprotein Trafficking in Gram-Negative Bacteria


G0507 is a pyrrolopyrimidinedione compound identified from a phenotypic screen of 35,000 structurally diverse synthetic molecules, selected specifically for its ability to inhibit the growth of efflux-deficient (ΔtolC) and outer-membrane-compromised (imp4213) Escherichia coli strains while simultaneously inducing the extracytoplasmic σE stress response [1]. It is characterized as a selective inhibitor of the LolCDE ABC transporter, an essential inner membrane component of the lipoprotein trafficking (Lol) system unique to Gram-negative bacteria [1]. Its molecular weight is 353.39 with the formula C18H15N3O3S . Unlike many broad-spectrum antibacterial agents, G0507 exhibits a distinct mechanistic profile as an ATPase uncoupler, making it a specialized chemical probe rather than a conventional antibiotic [1].

Why G0507 Cannot Be Substituted by Novobiocin, Globomycin, or Other In-Class LolCDE Inhibitors


G0507 possesses a unique mechanism of action within the LolCDE inhibitor class that precludes simple interchange with related compounds. While Novobiocin targets DNA gyrase and Globomycin inhibits LspA-mediated lipoprotein maturation [1][2], G0507 directly binds LolCDE and acts as an ATPase uncoupler—stimulating ATP hydrolysis while simultaneously blocking lipoprotein release from the inner membrane [1]. This uncoupling mechanism is distinct even among other LolCDE inhibitors. For instance, the Q258K mutation in LolC confers high-level resistance (≥64-fold MIC increase) to G0507 but does not affect susceptibility to other antibiotic classes like Globomycin [1], underscoring its unique binding site and resistance profile. Furthermore, G0507 is inactive against wild-type E. coli MG1655 (MIC > 64 μg/ml) and Gram-positive bacteria like S. aureus, whereas compounds like Lolamicin and LolCDE-IN-1 display broader intrinsic potency against wild-type strains [1][3]. These compound-specific genetic and pharmacological fingerprints mean substituting G0507 with a generic LolCDE inhibitor would invalidate studies relying on its precise mode of lipoprotein trafficking disruption and stress response activation.

Quantitative Differentiation of G0507: A Comparative Evidence Guide for Scientific Selection


Permeability-Restricted Activity: Differential MICs Against E. coli Efflux Mutants vs. Wild-Type

G0507 demonstrates a steep, permeability-dependent antibacterial gradient that is quantitatively distinct from other LolCDE inhibitors. It is potently active against the efflux-deficient ΔtolC strain and the outer-membrane-compromised imp4213 strain of E. coli but is completely inactive against the wild-type MG1655 strain [1]. In contrast, the LolCDE inhibitor LolCDE-IN-1 retains some activity against wild-type E. coli ATCC 25922 , and Lolamicin shows high potency against wild-type E. coli BW25113 . This permeability restriction makes G0507 uniquely suited for studying the interplay between the outer membrane barrier and the Lol system, as its activity can be precisely tuned by genetic manipulation of permeability.

Antibacterial susceptibility Efflux pump Outer membrane permeability Escherichia coli

LolCDE ATPase Uncoupling: Stimulation of Hydrolysis with Concurrent Blockade of Lipoprotein Release

G0507 functions as an ATPase uncoupler rather than a classical inhibitor. In purified LolCDE protein complex assays, G0507 stimulates ATPase activity, yet this increased ATP hydrolysis is functionally decoupled from lipoprotein transport, resulting in the accumulation of fully processed Lpp in the inner membrane [1]. This is mechanistically distinct from other compounds like G907 (an MsbA inhibitor) that trap transporters in specific conformations [2]. Crucially, the Q258K substitution in LolC (LolCQ258K) abrogates G0507's ability to stimulate ATPase activity, providing a clean genetic control for dissecting the compound's uncoupling mechanism [1].

ATPase assay LolCDE Mechanism of action Lipoprotein trafficking

Resistance Mutation Profile: Compound-Specific Point Mutations in lolCDE Confer High-Level Resistance

Resistance to G0507 is conferred by specific, compound-selected point mutations in the lolCDE operon. Whole-genome sequencing of 10 independent resistant isolates revealed single nonsynonymous point mutations in lolC, lolD, or lolE [1]. The representative LolC Q258K mutant showed a ≥64-fold increase in MIC compared to the parental imp4213 strain, yet remained susceptible to other antibiotic classes like globomycin [1]. The frequency of resistance emergence was quantified at 3.3 × 10⁻⁸ at 4× MIC, with similar values at 8× and 16× MIC (2.6 × 10⁻⁸ and 1.6 × 10⁻⁸, respectively) [1]. This precise genetic footprint provides a high-confidence target identification tool not available for many other phenotypic screening hits.

Resistance mechanism Mutagenesis LolC LolD LolE

Phenotypic Screen Origin and Stress Response Activation: A Defined Discovery Trajectory

G0507 was identified from a two-step phenotypic screen of 35,000 diverse synthetic molecules, first for growth inhibition of permeability-compromised E. coli strains, then specifically for induction of the extracytoplasmic σE stress response [1]. This screening cascade was intentionally designed to enrich for compounds targeting outer membrane biogenesis pathways. In validation, G0507 activated the σE stress response in a concentration- and time-dependent manner in the ΔtolC strain [1]. This origin differentiates G0507 from rationally designed LolCDE inhibitors (e.g., Lolamicin) and from hits in generic viability screens, providing users with a compound whose cellular effects are intimately tied to envelope stress pathways.

Phenotypic screening σE stress response Chemical probe E. coli

Defined Research Applications for G0507 Based on Validated Quantitative Evidence


Dissecting Lipoprotein Trafficking Dynamics in Permeability-Compromised E. coli Models

Researchers should employ G0507 in E. coli strains with compromised outer membrane integrity (ΔtolC or imp4213) to acutely block the LolCDE-mediated release of lipoproteins from the inner membrane. This application is validated by the compound's MICs of 0.5 μg/ml (ΔtolC) and 1 μg/ml (imp4213) and the demonstrated accumulation of fully processed Lpp in the inner membrane upon treatment [1]. This scenario is ideal for time-course experiments tracking the mislocalization of specific lipoproteins or for assessing the kinetics of Lol system inhibition, given G0507's complete inactivity against wild-type strains provides a clean baseline control.

Investigating ATPase-Transport Uncoupling in ABC Transporter Mechanistic Studies

G0507 serves as a critical chemical probe for studying the functional coupling between ATP hydrolysis and substrate transport in the LolCDE complex. In purified protein assays, G0507 binds to and stimulates the ATPase activity of wild-type LolCDE but fails to stimulate the ATPase activity of the LolCQ258K mutant, despite retained binding [1]. This uncoupling phenotype makes G0507 uniquely valuable for structural and functional studies aimed at understanding the conformational changes that link nucleotide binding to lipoprotein release, a question that conventional competitive inhibitors cannot address.

Validating On-Target Activity Using Genetically Defined Resistance Controls

When using G0507 in cellular assays, researchers can definitively confirm on-target activity by employing the characterized resistant mutants LolCQ258K, LolDP164S, or LolEL371P. These mutants confer high-level resistance (MIC increase ≥64-fold) to G0507 while remaining susceptible to other antibiotic classes [1]. This genetic toolset, derived directly from the compound's resistance selection studies, allows for rigorous exclusion of off-target effects and provides a level of experimental control that is often lacking for less-characterized chemical probes.

Inducing and Monitoring the Extracytoplasmic σE Stress Response

G0507 can be used to selectively induce the σE stress response in E. coli, as demonstrated in the rpoHP3-lacZ reporter assay [1]. This application is particularly valuable for studies of envelope stress signaling pathways, where a clean, concentration-dependent induction of σE activity is required without the confounding effects of broad-spectrum antibiotics that trigger multiple stress responses simultaneously. The compound's defined mode of action ensures that observed σE activation is a direct consequence of LolCDE inhibition and subsequent lipoprotein mislocalization.

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